Drahebenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Drahebenine is identified as one of the phenolic alkaloids isolated from the aerial parts of Dracocephalum heterophyllum. This compound, along with others such as drahebephins A and B, contributes to the chemical diversity of secondary metabolites in this plant species. The isolation and identification of Drahebenine highlight the plant's potential in medicinal chemistry and natural product research.

Synthesis Analysis

The synthesis of Drahebenine, along with other compounds from Dracocephalum heterophyllum, involves chemical examination and isolation techniques. The process utilizes extensive spectroscopic data analyses to establish the structures of the isolated compounds. The synthesis does not directly describe the laboratory synthesis but rather the isolation from natural sources.

Molecular Structure Analysis

Drahebenine's structure was established by X-ray crystallography, which provides detailed insights into its molecular configuration. The compound features a phenolic substituent, and its molecular architecture is further characterized by stereochemical analyses using circular dichroism (CD) spectroscopy. This indicates chiral properties, especially noted in related flavonoidal alkaloids with a stereogenic center in the pyrrolidin-2-one ring, although Drahebenine was isolated as a specific compound with defined molecular structure.

Chemical Reactions and Properties

The specific chemical reactions and properties of Drahebenine are not detailed in the available literature. However, phenolic alkaloids typically exhibit varied biological activities, which can be attributed to their chemical reactivity and interaction with biological molecules. The phenolic nature suggests potential antioxidant properties, which are common among phenolic compounds.

Physical Properties Analysis

The paper does not provide explicit details on the physical properties of Drahebenine, such as melting point, solubility, or optical properties. These properties often require empirical measurements and are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

While specific chemical properties of Drahebenine, such as acidity, basicity, and reactivity with other chemical agents, are not directly mentioned, its identification as a phenolic alkaloid suggests certain reactive characteristics. Phenolic hydroxyl groups are known for their ability to participate in hydrogen bonding and electron donation, contributing to the compound's potential biological activity.

For further details on Drahebenine and related compounds, the primary source provides comprehensive information: (Wang et al., 2012).

Applications De Recherche Scientifique

Isolation and Structural Characterization : Drahebenine is a phenolic alkaloid isolated from the aerial parts of Dracocephalum heterophyllum. Its structure was established through extensive spectroscopic data analyses and X-ray crystallography, contributing to the chemical understanding of phenolic alkaloids (Wang et al., 2012).

Binding Specificity in Transcription Factors : Although not directly related to Drahebenine, research into the DNA-binding specificity of DREB transcription factors in Arabidopsis provides insights into molecular interactions that could be relevant for understanding the biochemical pathways in which compounds like Drahebenine might participate (Sakuma et al., 2002).

Potential for Novel Drug Discovery : Research into experimental models for aging and potential anti-aging drugs touches on the broader context in which alkaloids like Drahebenine might be studied. The investigation of compounds that can extend lifespan and health span is crucial in pharmacology, and Drahebenine could potentially contribute to this field (Folch et al., 2017).

Applications in Plant Biotechnology : Understanding dehydration responsive element binding (DREB) factors in plants and their optimization for application in plant biotechnology might provide a backdrop for studying the effects of substances like Drahebenine in plant stress responses (Agarwal et al., 2017).

Safety and Hazards

When handling Drahebenine, it’s recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn . It’s also important to ensure adequate ventilation and keep the product away from drains, water courses, or the soil .

Mécanisme D'action

Target of Action

Drahebenine is an imidazole alkaloid

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propriétés

IUPAC Name |

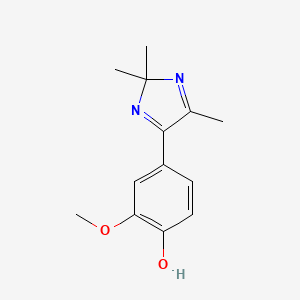

2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDFYAAYCZNGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drahebenine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzoyl-2,3-dihydro-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,1-bis[[[(1,1-dimethy](/img/no-structure.png)